molecular formula C9H12N2O3 B354332 Methyl (4-amino-2-methoxyphenyl)carbamate CAS No. 104478-98-0

Methyl (4-amino-2-methoxyphenyl)carbamate

Cat. No.: B354332
CAS No.: 104478-98-0
M. Wt: 196.2g/mol
InChI Key: QLZPQFJDIBOLLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4-amino-2-methoxyphenyl)carbamate is an organic compound with the molecular formula C9H12N2O3 It is a derivative of carbamic acid and features a methoxy group and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (4-amino-2-methoxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-amino-2-methoxyphenol with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-amino-2-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitro-substituted derivatives, while nucleophilic substitution can produce aminated products .

Scientific Research Applications

Methyl (4-amino-2-methoxyphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (4-amino-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The amino and methoxy groups on the phenyl ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-methoxyphenyl)carbamate
  • Methyl (4-nitrophenyl)carbamate
  • Methyl (4-hydroxyphenyl)carbamate

Uniqueness

Methyl (4-amino-2-methoxyphenyl)carbamate is unique due to the presence of both amino and methoxy groups on the phenyl ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications .

Properties

IUPAC Name

methyl N-(4-amino-2-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-8-5-6(10)3-4-7(8)11-9(12)14-2/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZPQFJDIBOLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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